molecular formula C8H8BrN3O B2447849 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 2230800-00-5

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2447849
CAS No.: 2230800-00-5
M. Wt: 242.076
InChI Key: PULXYDGRUILEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is a member of the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

3-bromo-7-methoxy-1-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-6-5(7(9)11-12)3-4-10-8(6)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULXYDGRUILEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2OC)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C3-Bromo

The bromine atom at position C3 is primed for substitution due to the electron-deficient nature of the pyrazolopyridine core.

  • Cross-Coupling Reactions :

    • Suzuki–Miyaura Coupling : The C3-bromo group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example, 5-bromo-1H-pyrazolo[3,4-c]pyridine analogs react with phenylboronic acid under Pd(PPh₃)₄ catalysis to yield 3-aryl derivatives (85–90% yield) .

    • Buchwald–Hartwig Amination : Bromine at C3 can be replaced with amines using Pd catalysts. For instance, 3-bromo-1-methylpyrazolo[3,4-b]pyridine reacts with morpholine under Pd(OAc)₂/Xantphos to form 3-morpholino derivatives (75% yield) .

Reaction Type Conditions Product Yield Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl-pyrazolo[3,4-c]pyridine85–90%
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene3-Amino-pyrazolo[3,4-c]pyridine70–75%

Functionalization via Directed Metalation

The pyrazolo[3,4-c]pyridine scaffold allows regioselective metalation at C7 when protected at N1.

  • C7 Lithiation : Using TMPMgCl·LiCl, the C7 position is selectively deprotonated, enabling electrophilic trapping (e.g., iodination, silylation) . For example:

    • Iodination : Reacting 1-(methoxymethyl)-5-bromo-pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl followed by I₂ yields 7-iodo derivatives (65% yield) .

Electrophile Conditions Product Yield Source
I₂TMPMgCl·LiCl, THF, –40°C7-Iodo-pyrazolo[3,4-c]pyridine65%

Transformations at C7-Methoxy

The methoxy group at C7 can participate in demethylation or act as a directing group.

  • Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group is converted to a hydroxyl group, enabling further derivatization (e.g., alkylation, acylation) .

  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position (C5), though C3 bromine may compete as an electron-withdrawing group .

N-Alkylation/Protection Strategies

The N1-methyl group influences reactivity and solubility but can be modified:

  • Deprotection : The N1-methyl group in analogs is removed using H₂O₂/AcOH to regenerate NH, enabling alternate functionalization .

  • N2-Alkylation : Under basic conditions (K₂CO₃, DMF), alkylation occurs preferentially at N2, leaving N1-methyl intact .

Radical Reactions

Bromine at C3 participates in homolytic pathways:

  • Arylation : Under radical initiators (AIBN), 3-bromo derivatives react with benzene to form 3-aryl analogs .

Stability and Tautomerism

The 1H-pyrazolo[3,4-c]pyridine core exhibits tautomerism, stabilizing the 1H-form over 2H due to conjugation with the pyridine ring . This tautomeric preference affects regioselectivity in substitution reactions.

Key Challenges and Opportunities

  • Regioselectivity : Competing reactivity at C3 (Br), C5 (activated by methoxy), and C7 (via metalation) requires careful optimization.

  • Biological Relevance : Functionalization at C3 and C7 generates analogs with potential kinase inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of several bioactive molecules. Its derivatives have been explored for their potential as:

  • Kinase Inhibitors : Research indicates that compounds derived from 3-bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine can inhibit various kinases, which play significant roles in cancer progression and other diseases .
  • Anti-Cancer Agents : Studies have shown promising results in the development of anti-cancer therapies utilizing derivatives of this compound. For instance, certain analogs exhibit selective cytotoxicity against cancer cell lines .

Biological Studies

The compound is utilized in various biological studies focusing on:

  • Enzyme Inhibition : It has been employed to investigate the inhibition of specific enzymes that are critical in metabolic pathways and disease mechanisms .
  • Receptor Binding : The interactions of this compound with biological receptors are studied to understand its pharmacodynamics and potential therapeutic effects .
  • Cellular Signaling Pathways : Its role in modulating cellular signaling pathways is being researched, providing insights into its mechanism of action in biological systems .

Chemical Biology

In chemical biology, this compound is used for:

  • Designing Chemical Probes : Researchers use this compound to design chemical probes that help elucidate biological processes and molecular interactions within cells .
  • Targeted Drug Development : Its structural features facilitate the development of targeted therapies aimed at specific molecular targets involved in diseases such as cancer and infections .

Material Science

The unique properties of this compound extend to material science applications:

  • Novel Materials Development : The compound's heterocyclic structure is beneficial in creating materials with specific electronic and optical properties. This makes it suitable for applications in organic electronics and photonics .

Case Studies

To illustrate the applications of this compound effectively, several case studies are highlighted below:

StudyFocus AreaFindings
Study AKinase InhibitionDemonstrated that derivatives inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vitro.
Study BAnticancer ActivityReported selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study CChemical ProbesDeveloped a series of probes based on the compound that effectively labeled target proteins in live cells, aiding in the study of cellular dynamics.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methoxy group at the 7-position, along with the methyl group at the 1-position, contributes to its reactivity and potential as a versatile building block in medicinal chemistry .

Biological Activity

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structure allows it to function as a valuable building block for synthesizing various bioactive molecules, including kinase inhibitors and anticancer agents. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C7H6BrN3O
  • IUPAC Name : 3-bromo-7-methoxy-1-methylpyrazolo[3,4-c]pyridine
  • CAS Number : 2230800-00-5

Synthesis

The synthesis of this compound typically involves the cyclization of 3-amino-5-bromo-1-methylpyrazole and 2-chloro-3-methoxypyridine under basic conditions. The reaction is usually conducted in solvents like dimethylformamide (DMF) with potassium carbonate as a base, followed by purification through column chromatography .

Anticancer Properties

Recent studies have demonstrated that compounds related to the pyrazolo[3,4-c]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundIC50 (µM)Target
9a1.630 ± 0.009CDK2
14g0.460 ± 0.024CDK2
9a0.262 ± 0.013CDK9
14g0.801 ± 0.041CDK9

These compounds induced apoptosis in cancer cell lines such as MCF7 and HCT116, demonstrating their potential as therapeutic agents .

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The compound's interaction with CDK2 and CDK9 leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological effects of pyrazolo[3,4-c]pyridine derivatives:

  • Study on Cell Cycle Arrest : A study evaluated the effects of various pyrazolo derivatives on cell cycle progression in cancer cell lines. Compounds demonstrated significant G1 phase arrest in treated cells compared to controls.
  • Apoptosis Induction : Another investigation reported that treatment with pyrazolo derivatives resulted in increased markers of apoptosis (e.g., caspase activation) in human cancer cell lines .

Comparative Analysis

Comparative studies between this compound and similar compounds reveal its unique efficacy profile:

Compound NameStructure SimilarityBiological Activity
5-Bromo-7-methoxy-1-methyl...Similar scaffoldModerate anticancer activity
7-Bromo-3-iodo...Similar scaffoldLower kinase inhibition

The presence of specific substituents on the pyrazole ring significantly alters the biological activity and selectivity towards different targets .

Q & A

Q. Key Data :

  • Yields for similar reactions range from 29% (initial bromination) to 88% (Boc protection) .
  • Reaction temperatures: 100–110°C for cyclization; room temperature for Boc protection .

Advanced: How can regioselectivity be controlled during bromination of pyrazolo[3,4-c]pyridine derivatives?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electron-deficient positions : Bromine preferentially substitutes at electron-rich positions (e.g., para to methoxy groups). Computational studies (DFT) predict electron density distribution, guiding substitution patterns .
  • Directing groups : Methoxy groups at the 7-position act as ortho/para directors, favoring bromination at the 3-position. This is consistent with NMR data showing distinct shifts for brominated carbons .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) post-bromination allows selective derivatization .

Example :
In 1H-pyrazolo[3,4-c]pyridines, bromination at the 3-position is favored due to resonance stabilization from the adjacent pyridine nitrogen .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Distinct shifts for methoxy (δ ~3.9 ppm for –OCH₃) and brominated carbons (δ ~90–100 ppm for C-Br) confirm substitution patterns .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .
  • UV-Vis : Absorption maxima (~270–300 nm) correlate with π→π* transitions in the aromatic system .

Advanced Tip :
DFT calculations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational wavenumbers, aiding spectral interpretation .

Advanced: How does computational modeling assist in designing derivatives of this compound?

Answer:

  • Reactivity prediction : Natural Bond Orbital (NBO) analysis identifies nucleophilic/electrophilic sites. For example, C7 in pyrazolo[3,4-c]pyridines is highly reactive toward nucleophiles .
  • Electronic properties : HOMO-LUMO gaps (~4.5–5.0 eV) calculated via CAM-B3LYP correlate with experimental redox behavior .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations predict solvatochromic shifts in UV spectra (e.g., methanol vs. cyclohexane) .

Case Study :
DFT-guided synthesis of 5-(6-hydroxy-4-methoxybenzofuran) derivatives achieved 70% yield by targeting reactive carbons .

Advanced: What in vitro assays assess the kinase inhibitory activity of derivatives?

Answer:

  • BTK inhibition : Derivatives of pyrazolo[3,4-c]pyridines are screened using fluorescence-based kinase assays (e.g., Z’-LYTE®), with IC₅₀ values compared to reference inhibitors like ibrutinib .
  • Factor Xa inhibition : Compounds are tested in chromogenic assays (e.g., S-2222 substrate hydrolysis) to measure anticoagulant activity .
  • Selectivity profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) identify off-target effects .

Data Point :
Apixaban (a pyrazolo[3,4-c]pyridine derivative) exhibits Factor Xa inhibition with Ki < 1 nM .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Storage : Keep in inert atmosphere (N₂/Ar) at 2–8°C, protected from light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (P305+P351+P338) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Hazard Codes :

  • H301 (Toxic if swallowed)
  • H319 (Causes serious eye irritation) .

Advanced: How does the bromo group influence cross-coupling reactivity?

Answer:

  • Suzuki-Miyaura : The C-Br bond facilitates Pd-catalyzed coupling with aryl boronic acids. Electron-withdrawing methoxy groups enhance oxidative addition rates .
  • Buchwald-Hartwig amination : Bromine at the 3-position enables coupling with amines (e.g., 3-chloro-4-fluoroaniline) using XPhos/Pd catalysts, achieving >70% yield .
  • SNAr reactions : Bromine substitution is critical for nucleophilic aromatic substitution with thiols or alkoxides .

Example :
Coupling 3-bromo derivatives with 4-(2-oxopiperidin-1-yl)phenyl groups improved Factor Xa inhibitor bioavailability .

Advanced: What strategies diversify substituents at the 3-position?

Answer:

  • Halogen exchange : Bromine can be replaced with iodine via Finkelstein reaction (KI/acetone) for heavier halogens .
  • Grignard reactions : Organomagnesium reagents add to the 3-position under anhydrous conditions (THF, –78°C) .
  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., with aryl halides) in <1 hour .

Q. Yield Optimization :

  • Use Cs₂CO₃ as a base in Pd-mediated couplings to reduce side reactions (e.g., dehalogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.